molecular formula C6H12N3O6PS B8551848 Phosphonic acid, (5-methoxy-2-methyl-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)-, dimethyl ester CAS No. 86519-01-9

Phosphonic acid, (5-methoxy-2-methyl-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)-, dimethyl ester

Cat. No. B8551848
M. Wt: 285.22 g/mol
InChI Key: YWHKZGPNOJAPOG-UHFFFAOYSA-N
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Patent
US04472191

Procedure details

145 parts of trimethyl phosphite were added, in the course of 40 minutes, to 165 parts of 5-chloro-6-methyl-3-methoxy-6H-1,2,4,6-thiatriazine-1,1-dioxide in 550 parts of toluene at from 38° to 41° C., while stirring. The reaction mixture was heated to 70° C. in the course of 30 minutes, and stirring was continued at this temperature for 13/4 hours. Thereafter, the solution was decanted off from the small amount of tacky residue, and was freed from volatile constituents at 80° C./0.2 mbar. The residue was dissolved in 300 parts of ethyl acetate, and the solution was chromatographed over neutral aluminum oxide. After evaporating down under reduced pressure, 192 parts (96% of theory) of 6-methyl-3-methoxy-5-dimethylphosphono-6H-1,2,4,6-thiatriazine-1,1-dioxide of nD25 =1.4998 were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O:6]C)([O:4][CH3:5])[O:2][CH3:3].Cl[C:9]1[N:14]([CH3:15])[S:13](=[O:17])(=[O:16])[N:12]=[C:11]([O:18][CH3:19])[N:10]=1>C1(C)C=CC=CC=1>[CH3:15][N:14]1[S:13](=[O:17])(=[O:16])[N:12]=[C:11]([O:18][CH3:19])[N:10]=[C:9]1[P:1]([O:2][CH3:3])([O:4][CH3:5])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NS(N1C)(=O)=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the solution was decanted off from the small amount of tacky residue
CUSTOM
Type
CUSTOM
Details
was freed from volatile constituents at 80° C.
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 parts of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solution was chromatographed over neutral aluminum oxide
CUSTOM
Type
CUSTOM
Details
After evaporating down under reduced pressure, 192 parts (96% of theory) of 6-methyl-3-methoxy-5-dimethylphosphono-6H-1,2,4,6-thiatriazine-1,1-dioxide of nD25 =1.4998
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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